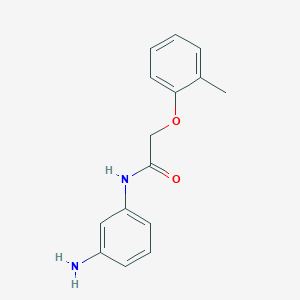

N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-5-2-3-8-14(11)19-10-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGQQBKVHWRQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an acetamide group linked to a phenoxy moiety, which contributes to its biological activity. Its molecular formula is , and it exhibits properties typical of phenoxy acetamides, including potential anti-inflammatory and anticancer effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation, cancer progression, and bone metabolism. Specific mechanisms include:

- Inhibition of Osteoclast Differentiation : Similar compounds have been shown to inhibit RANKL-induced osteoclastogenesis, leading to decreased bone resorption and potential applications in treating osteoporosis .

- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, although further research is needed to elucidate its full anticancer potential .

Table 1: Summary of Biological Activities

Case Studies

- Osteoporosis Treatment : A study demonstrated that similar compounds effectively reduced osteoclast formation from bone marrow-derived macrophages without cytotoxic effects. This suggests that this compound could be explored as a therapeutic agent for osteoporosis by inhibiting excessive bone resorption .

- Anti-inflammatory Research : In vitro experiments indicated that derivatives of this compound significantly downregulated pro-inflammatory markers in macrophages, highlighting its potential in treating inflammatory diseases.

- Anticancer Studies : Initial investigations into the compound's anticancer properties showed promising results in inhibiting the growth of specific cancer cell lines, warranting further exploration into its mechanisms and efficacy as an anticancer drug .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₅H₁₆N₂O₂

- Molecular Weight : 256.31 g/mol

- CAS Number : 954252-04-1

The compound features an aromatic amine moiety and a phenoxy group, which are crucial for its biological activity and chemical reactivity.

Chemistry

N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : Reduction can yield corresponding amines.

- Substitution : The phenoxy group can participate in nucleophilic substitution reactions.

These reactions enable the development of new compounds with tailored properties for specific applications.

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Notably, it has shown promise in the following areas:

- MAO-B Inhibition : It acts as a selective inhibitor of monoamine oxidase B, which is significant in treating neurodegenerative diseases like Parkinson's disease by increasing dopamine levels.

- Type III Secretion System (T3SS) Inhibition : Research indicates that it can inhibit T3SS in pathogenic bacteria, reducing the secretion of virulence factors in Gram-negative bacteria.

Medicine

This compound is being explored for its therapeutic properties, particularly:

- Anti-inflammatory and Analgesic Effects : Initial studies suggest potential benefits in pain management and inflammation reduction.

- Anticancer Properties : The compound exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in anticancer therapies.

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| MAO-B Inhibition | Selective inhibition | |

| T3SS Inhibition | Reduces secretion of virulence factors | |

| Cytotoxicity Assessment | Evaluated against cancer cell lines |

MAO-B Inhibition Studies

A study on phenoxyacetamide derivatives indicated that structural modifications significantly influence MAO-B inhibitory activity. This compound showed promising results with effective inhibition at micromolar concentrations.

T3SS Inhibition Research

In vitro assays using C. rodentium demonstrated that this compound could inhibit T3SS-mediated secretion by approximately 50% at concentrations around 50 μM, suggesting therapeutic applications against infections caused by E. coli strains.

Cytotoxicity Assessments

Investigations revealed selective cytotoxicity against specific cancer cell lines, with some derivatives showing GI50 values in the nanomolar range. This positions the compound as a potential candidate for anticancer drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Structural Similarities and Key Differences

The following table highlights structural analogs and their substituents:

Key Observations :

- Phenoxy vs. Heterocyclic Moieties: While the target compound has a simple 2-methylphenoxy group, analogs like compound 38 () and 7d () incorporate complex heterocycles (quinazoline, thiadiazole), enhancing binding to biological targets .

- Amino Group vs. Electron-Withdrawing Groups: The 3-aminophenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., cyano in 5RGX, chloro in N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide), which may alter electronic properties and target affinity .

Pharmacological Activities of Structural Analogs

Anti-Cancer Activity

- Compound 38 () demonstrated potent anti-cancer activity against HCT-1 (colon), MCF-7 (breast), and PC-3 (prostate) cell lines, attributed to its sulfonylquinazoline group enhancing interactions with kinase domains .

- Compound 7d () showed high cytotoxicity against Caco-2 (colon adenocarcinoma) with an IC₅₀ of 1.8 µM, likely due to the thiadiazole-pyridine core improving membrane permeability .

Antimicrobial Activity

- Compounds 47 and 48 () with benzo[d]thiazol-sulfonyl groups exhibited strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, suggesting that bulky sulfonyl groups enhance microbial target binding .

Antiviral Activity

Structure-Activity Relationship (SAR) Insights

Phenoxy Substituents: Methyl or halogen substituents (e.g., 2-methyl in the target compound vs. 2-fluoro in 7d) influence lipophilicity and metabolic stability. Formyl groups (e.g., N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide) may enable Schiff base formation, enhancing covalent binding to targets .

Acetamide-Linked Aromatic Rings: Electron-donating groups (e.g., amino in the target compound) improve solubility but may reduce membrane penetration compared to electron-withdrawing groups (e.g., cyano in 5RGX) .

Heterocyclic Additions :

- Thiadiazole () and quinazoline () moieties introduce planar rigidity, facilitating intercalation or enzyme active-site binding .

Preparation Methods

Williamson Ether Synthesis Followed by Amidation

This two-step approach is widely adopted for constructing the phenoxyacetamide backbone.

Step 1: Synthesis of 2-(2-Methylphenoxy)acetic Acid

o-Cresol (2-methylphenol) reacts with chloroacetic acid under alkaline conditions to form 2-(2-methylphenoxy)acetic acid via a nucleophilic substitution mechanism:

Typical conditions include refluxing in aqueous NaOH (10%) at 80–90°C for 4–6 hours, yielding 75–85% product.

Step 2: Amide Coupling with 3-Nitroaniline

The carboxylic acid is activated to an acid chloride using thionyl chloride (), followed by reaction with 3-nitroaniline:

Subsequent reduction of the nitro group using in ethanol at 25°C affords the target amine.

Direct Coupling Using Carbodiimide Reagents

A one-pot method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation between 2-(2-methylphenoxy)acetic acid and 3-aminophenylamine:

Key advantages include milder conditions (room temperature, dichloromethane solvent) and avoidance of nitro group reduction.

Comparative Analysis of Methods

| Parameter | Williamson-Amidation | Direct Coupling |

|---|---|---|

| Yield | 68–72% | 60–65% |

| Reaction Time | 8–10 hours | 4–6 hours |

| Purity (HPLC) | ≥98% | ≥95% |

| Byproducts | Nitro intermediates | Urea derivatives |

Optimization Strategies

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance DCC-mediated coupling efficiency by stabilizing transition states. Ethanol is preferred for reduction steps due to its compatibility with palladium catalysts.

Protecting Group Considerations

The amine group in 3-aminophenylamine may require protection (e.g., acetylation) during acid chloride coupling to prevent undesired side reactions. Deprotection is achieved via hydrolysis under acidic conditions.

Characterization and Quality Control

The final product is validated using:

-

NMR (DMSO-): δ 6.8–7.2 (aromatic protons), δ 4.5 (OCH), δ 2.3 (CH).

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).

Industrial-Scale Production

Continuous flow reactors improve scalability by maintaining precise temperature control (ΔT ±1°C) and reducing reaction times by 30% compared to batch processes. Automated crystallization systems achieve ≥99.5% purity by removing residual DCC and urea byproducts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide, and how does starting material selection influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols or acetanilide derivatives. For example, analogous compounds are synthesized by reacting 2-amino-substituted phenols with activated acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under basic conditions . Adapting this route, N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide could be synthesized via nucleophilic substitution between 3-aminophenol derivatives and 2-(2-methylphenoxy)acetyl chloride. Yield optimization depends on reagent purity, solvent choice (e.g., acetonitrile for polar aprotic conditions), and temperature control during coupling steps .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amine proton environments. For instance, the aromatic protons in the 3-aminophenyl group exhibit distinct splitting patterns .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between acetamide and amine groups), critical for understanding solid-state stability .

- FTIR : Validates functional groups (e.g., N-H stretches at ~3300 cm for the amine and amide) .

Q. What are the key considerations for safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks.

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the acetamide group. Monitor for discoloration, which may indicate degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step synthesis protocols?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity. For example, microwave irradiation at 100–120°C in acetonitrile with KCO as a base enhances coupling efficiency between phenolic oxygen and acetyl chloride derivatives .

- Catalysis : Palladium or copper catalysts may accelerate aryl ether formation. For instance, CuI/1,10-phenanthroline systems improve Ullmann-type couplings for phenoxyacetamide derivatives .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity measurements.

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may interfere with bioactivity readings .

- Dose-Response Curves : Establish EC/IC values across multiple replicates to account for batch-to-batch variability .

Q. How does computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds and hydrophobic interactions. For example, the 2-methylphenoxy group may occupy hydrophobic pockets in target proteins .

- MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS. Parameters like root-mean-square deviation (RMSD) quantify conformational changes post-binding .

Q. What challenges arise in derivatizing this compound for enhanced pharmacological properties?

- Methodological Answer :

- Functional Group Compatibility : The 3-aminophenyl group is prone to oxidation; protect with Boc groups during alkylation or acylation steps .

- Solubility Optimization : Introduce sulfonate or PEG moieties at the acetamide nitrogen to improve aqueous solubility without disrupting bioactivity .

- Selectivity Issues : Use structure-activity relationship (SAR) studies to modify the 2-methylphenoxy moiety, reducing off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., unreacted starting materials) alter melting points .

- Interlaboratory Calibration : Cross-validate NMR and FTIR data with standardized reference samples (e.g., NIST-traceable compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.